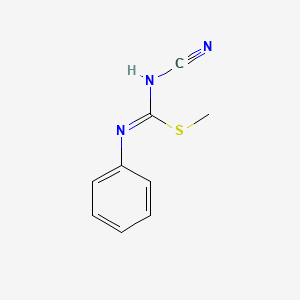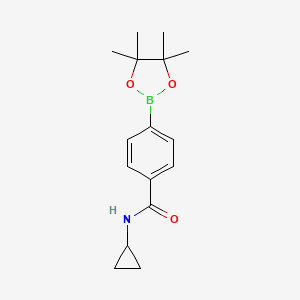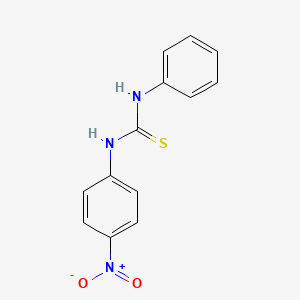
1-(4-Nitrophényl)-3-phényl-2-thiourée
Vue d'ensemble
Description
1-(4-Nitrophenyl)-3-phenyl-2-thiourea (NPTU) is an organosulfur compound that has been studied for its potential applications in scientific research. The compound was first synthesized in the early 1960s and has since been used for a variety of research purposes. NPTU has been studied for its potential to act as a catalyst or inhibitor in a variety of biochemical and physiological processes, as well as its effects on cell growth and differentiation.
Applications De Recherche Scientifique
Activité Antitumorale
1-(4-Nitrophényl)-3-phényl-2-thiourée: a été étudiée pour ses propriétés antitumorales potentielles. Des composés présentant des motifs structuraux similaires ont démontré des effets inhibiteurs sur diverses lignées de cellules cancéreuses, notamment la leucémie, le cancer de la prostate et le cancer du poumon. La présence du groupe nitrophényle, en particulier, a été associée à une activité antitumorale accrue .
Synthèse Organique
Ce composé sert de brique de construction en synthèse organique, en particulier dans la construction de molécules plus complexes présentant des activités pharmacologiques potentielles. Sa réactivité avec divers réactifs permet la synthèse d'une large gamme de dérivés, qui peuvent être ensuite évalués pour leurs activités biologiques .
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-Nitrophenyl)-3-phenyl-2-thiourea may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as 3-(4-nitrophenyl)-1h-pyrazole, have been found to interact with targets like hematopoietic prostaglandin d synthase . This interaction could potentially influence the compound’s mode of action.
Biochemical Pathways
Related compounds such as 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains . This suggests that 1-(4-Nitrophenyl)-3-phenyl-2-thiourea might also interact with similar biochemical pathways.
Pharmacokinetics
Related compounds such as apixaban, which contains two different six-ring lactam structures, have been reported to have linear pharmacokinetics and good bioavailability .
Result of Action
Similar compounds have been reported to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
The action environment of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea can be influenced by various factors. For instance, the catalytic reduction of 4-nitrophenol, a reaction used to assess the activity of nanostructured materials, has been reported to be affected by parameters such as the shape and size of the nanomaterials, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system .
Analyse Biochimique
Biochemical Properties
1-(4-Nitrophenyl)-3-phenyl-2-thiourea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including carbonic anhydrase and glycosidase enzymes. The interaction with carbonic anhydrase involves the inhibition of the enzyme’s activity, which can affect the regulation of pH and ion balance in biological systems . Additionally, 1-(4-Nitrophenyl)-3-phenyl-2-thiourea interacts with glycosidase enzymes, leading to the hydrolysis of glycosidic bonds in carbohydrates . These interactions highlight the compound’s potential as an enzyme inhibitor and its relevance in studying enzyme kinetics and mechanisms.
Cellular Effects
The effects of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Furthermore, 1-(4-Nitrophenyl)-3-phenyl-2-thiourea has been observed to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization . These cellular effects underscore the compound’s potential in therapeutic applications and as a tool for studying cellular processes.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, including proteins and nucleic acids. For instance, it can bind to the active site of enzymes, leading to enzyme inhibition or activation . Additionally, 1-(4-Nitrophenyl)-3-phenyl-2-thiourea can influence gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Over time, the degradation products of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea can influence its biological activity and long-term effects on cellular function . Understanding these temporal effects is essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and can modulate specific biochemical pathways without causing adverse effects . At higher doses, 1-(4-Nitrophenyl)-3-phenyl-2-thiourea can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of determining the appropriate dosage for therapeutic applications and experimental studies.
Metabolic Pathways
1-(4-Nitrophenyl)-3-phenyl-2-thiourea is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy in biological systems. Additionally, 1-(4-Nitrophenyl)-3-phenyl-2-thiourea can affect the levels of key metabolites, thereby impacting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, 1-(4-Nitrophenyl)-3-phenyl-2-thiourea can bind to intracellular proteins, influencing its localization and accumulation . Understanding these transport and distribution mechanisms is crucial for predicting the compound’s behavior in biological systems.
Subcellular Localization
The subcellular localization of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-16(18)12-8-6-11(7-9-12)15-13(19)14-10-4-2-1-3-5-10/h1-9H,(H2,14,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWRRGBHDKYELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375058 | |
| Record name | 1-(4-Nitrophenyl)-3-phenyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7669-49-0 | |
| Record name | 1-(4-Nitrophenyl)-3-phenyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-NITROPHENYL)-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349896.png)
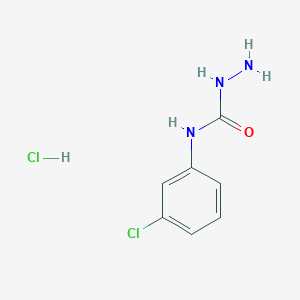

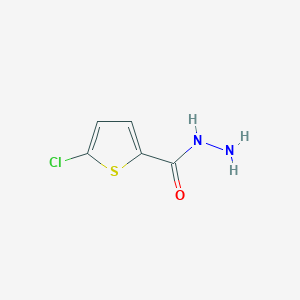

![[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid](/img/structure/B1349905.png)

